REACTION_CXSMILES
|
C(Cl)(OC(F)F)C(F)(F)F.CN[C:13]1([C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][C:25]=2Cl)[C:18](=O)[CH2:17][CH2:16][CH2:15][CH2:14]1.CC1C=CC=C(C)C=1NC1SCCCN=1.C[C@@:43]12[C@H:52]3CC[C@:55]4(C)[C:59](=[O:60])[C@H:58](F)[CH2:57][C@H:56]4[C@@H:51]3[CH2:50][CH:49]=[C:48]1[CH2:47]CCC2.[CH2:63]([OH:65])[CH3:64]>>[CH3:47][C:48]1[CH2:43][CH2:52][C@@H:51]([C:56]([CH3:57])=[CH2:55])[CH2:50][CH:49]=1.[C:63]([O:60][CH:59]([CH3:55])[CH3:58])(=[O:65])[CH2:64][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:13][CH2:18][CH2:17][CH2:16][CH2:15][CH3:14] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)(OC(F)F)Cl
|
Name
|
solution
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC1(CCCCC1=O)C=2C=CC=CC2Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=C(C1NC2=NCCCS2)C
|
Name
|
fluasterone ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@]12CCCCC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C.C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Approximately 10 minutes
|
Duration
|
10 min
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC[C@@H](CC1)C(=C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCC)(=O)OC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |